2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one
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Overview
Description
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been widely studied for its synthesis, mechanism of action, and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds, including pyridazinone derivatives, is a key area of research due to their expected biological activities. For instance, the reaction of specific butanoic acid derivatives with antipyrin led to the formation of pyridazinone derivatives, which were further modified to yield compounds with antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). Similarly, a general route for the synthesis of a novel class of pyridazin-3-one derivatives was established, leading to the formation of various fused azines with potential utility in further chemical synthesis (Ibrahim & Behbehani, 2014).
Synthetic Applications and Chemical Reactions
The research extends to exploring the synthetic versatility of these compounds, such as the preparation of 2-methyl-4-oxo-4H-1-benzopyrans and their thiophene analogs, showcasing their potential in generating a variety of chemical structures under different reaction conditions (Ibrahim, El-Shaaer, & Hassan, 2002). Another study focused on the synthesis of 5-aryl-2-oxopyrrole derivatives as synthons for highly substituted pyrroles, indicating their role as versatile synthetic building blocks for the construction of complex molecules (Metten, Kostermans, Van Baelen, Smet, & Dehaen, 2006).
Mechanism of Action
Target of Action
Pyridazinone derivatives have been shown to interact with a range of biological targets . For example, some pyridazinone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes , which play a key role in the inflammatory response.
Mode of Action
The interaction of pyridazinone derivatives with their targets can result in a variety of effects. For instance, by inhibiting COX enzymes, these compounds can block the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can affect multiple biochemical pathways. This can lead to a decrease in inflammation and pain, among other effects .
Pharmacokinetics
The ADME properties of pyridazinone derivatives can vary widely depending on the specific compound. Some pyridazinone derivatives have been reported to have high oral bioavailability .
Result of Action
The molecular and cellular effects of pyridazinone derivatives can include reduced inflammation and pain, due to their inhibition of prostaglandin production .
Action Environment
The action, efficacy, and stability of pyridazinone derivatives can be influenced by various environmental factors. For example, the performance of a pyridazinone derivative as a corrosion inhibitor was found to improve with increasing compound concentration, but decrease somewhat with increasing temperature .
Safety and Hazards
Future Directions
The future directions for research on pyridazinone derivatives could include the design and synthesis of new compounds with potential pharmacological activities, as well as further investigation into their mechanisms of action . The specific future directions for “2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one” are not available in the literature I have access to.
properties
IUPAC Name |
2-(2-oxopropyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7(13)5-12-10(14)4-8-6-15-3-2-9(8)11-12/h4H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIHPMQVRCCLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C=C2CSCCC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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